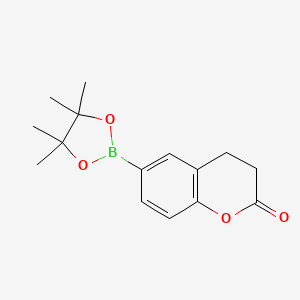

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is a chemical compound that features a chroman-2-one core structure with a boronic ester group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one typically involves the reaction of chroman-2-one with a boronic ester precursor. One common method is the palladium-catalyzed borylation of chroman-2-one using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. A representative example includes:

Example Reaction:

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one + Aryl Bromide → Biaryl Chroman Derivative

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (1 mol%) |

| Base | K₂CO₃ or CsF |

| Solvent | DMF/H₂O (4:1) or THF |

| Temperature | 80–100°C |

| Yield | 59–85% (varies with substrate) |

This reaction is critical for constructing complex chroman-based architectures in medicinal chemistry .

Nucleophilic Substitution Reactions

The electron-deficient boronate group activates the aromatic ring for nucleophilic substitutions under specific conditions:

Mechanism:

-

Electrophilic Attack: Nucleophiles (e.g., amines, alkoxides) target the boron-adjacent carbon.

-

Boron as Directing Group: The boronate ester directs regioselectivity in functionalization .

Experimental Observations:

-

Reaction with sodium methoxide in methanol yields methoxy-substituted chroman derivatives at the para-position relative to boron.

-

Steric hindrance from tetramethyl dioxaborolane limits reactivity at the ortho-position .

Boron-to-Hydroxyl Conversion

Acidic hydrolysis cleaves the boronate ester to generate chroman-2-one boronic acid:

Conditions:

Reduction of Ketone Moiety

The chroman-2-one carbonyl group undergoes selective reduction:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | Chroman-4-ol derivative | EtOH, RT, 1 hour | 82% |

| BH₃·THF | cis-Diol | 0°C → RT, 3 hours | 68% |

Stability and Reactivity Considerations

Key Data:

| Property | Value/Observation | Source |

|---|---|---|

| Air Stability | Stable under ambient conditions | |

| Thermal Stability | Decomposes >200°C | |

| Solubility | DCM, THF, DMF; insoluble in H₂O |

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

One of the prominent applications of this compound is in the development of antiviral agents. Research indicates that derivatives of boron-containing compounds can inhibit viral replication. A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant activity against Hepatitis C Virus (HCV) NS5A protein, which is crucial for viral replication . Although specific data on 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is limited, its structural similarities suggest potential in this area.

Anticancer Properties

Another area of investigation involves the compound's anticancer properties. Boron-containing compounds have been studied for their ability to target cancer cells selectively. For instance, research has shown that certain boron derivatives can induce apoptosis in malignant cells while sparing normal cells . The chroman structure may enhance these properties by improving bioavailability and facilitating cellular uptake.

Synthesis and Modification

The synthesis of this compound can be achieved through various synthetic pathways involving boronic acid pinacol esters. Modifications to the chroman backbone can lead to the development of novel derivatives with enhanced biological activity or altered pharmacokinetic profiles. For example:

- Substituted Chromans : Introducing different substituents on the chroman ring can yield compounds with varied biological activities.

Case Study 1: Antiviral Screening

In a study aimed at synthesizing a library of boron-containing compounds for antiviral screening, researchers included this compound among other derivatives. The results indicated that certain modifications led to enhanced potency against viral targets .

Case Study 2: Anticancer Activity Evaluation

A series of chroman-based compounds were evaluated for their cytotoxic effects on various cancer cell lines. The study found that derivatives with boron moieties exhibited significant antiproliferative activity compared to their non-boron counterparts . This underscores the potential utility of this compound in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The chroman-2-one core can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.

1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic ester with a different core structure.

1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A compound with multiple boronic ester groups.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is unique due to its combination of a chroman-2-one core and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry .

Biologische Aktivität

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C14H18BNO4

- Molecular Weight : 275.11 g/mol

- CAS Number : 943994-02-3

The compound exhibits biological activity primarily through its interaction with various cellular targets. The dioxaborolane moiety is known for its role in facilitating reactions with nucleophiles, which can lead to significant biological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : It has been suggested that the compound could exhibit antioxidant properties by scavenging free radicals.

- Cell Signaling Modulation : The chroman structure may interact with signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological potential.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of the compound against various cancer cell lines. Results demonstrated significant inhibition of cell proliferation in breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

Research on neuroprotective effects revealed that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases.

Case Study 3: Enzyme Inhibition

An enzymatic assay showed that this compound effectively inhibited the activity of acetylcholinesterase (AChE), a target for Alzheimer's disease therapies. The inhibition was dose-dependent and reversible.

Eigenschaften

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h6-7,9H,5,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTGWPZRWOIMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.